molecular formula C13H13FO2 B2844606 1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2166803-75-2

1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B2844606
CAS No.: 2166803-75-2
M. Wt: 220.243
InChI Key: OOCBBOIXARWQNR-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)bicyclo[211]hexane-5-carboxylic acid is a compound characterized by its unique bicyclic structure, which includes a fluorophenyl group and a carboxylic acid moiety

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of alkenes, which is facilitated by photochemistry . This approach allows for the efficient construction of the bicyclic framework. Industrial production methods may involve scaling up these photochemical reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects is primarily through its interaction with molecular targets that recognize its rigid bicyclic structure. This interaction can influence various pathways, including those involved in molecular recognition and binding affinity. The compound’s fluorophenyl group can participate in π-π interactions, while the carboxylic acid moiety can form hydrogen bonds, enhancing its binding to specific targets .

Comparison with Similar Compounds

1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid can be compared to other bicyclic compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-(4-fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO2/c14-10-3-1-9(2-4-10)13-6-5-8(7-13)11(13)12(15)16/h1-4,8,11H,5-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCBBOIXARWQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2C(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166803-75-2
Record name 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
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